2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester
Overview
Description
2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple acetyl groups and a nitrophenyl moiety, making it a valuable substrate in biochemical assays and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include acetic anhydride, pyridine, and p-nitrophenol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product. The reaction conditions are carefully controlled to prevent side reactions and degradation of the compound .
Chemical Reactions Analysis
Types of Reactions
2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols
Major Products
The major products formed from these reactions include deacetylated derivatives, amino-substituted compounds, and various substituted esters .
Scientific Research Applications
2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester is widely used in scientific research due to its unique properties:
Biochemical Assays: It serves as a substrate for enzyme assays, particularly for esterases and glycosidases.
Synthetic Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Medical Research: The compound is studied for its potential in drug development and as a diagnostic tool.
Industrial Applications: It is used in the production of biodegradable polymers and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester involves its interaction with specific enzymes and receptors. The nitrophenyl group acts as a chromogenic or fluorogenic moiety, allowing for the detection of enzymatic activity. The acetyl groups can be hydrolyzed by esterases, releasing the active compound, which then interacts with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Sodium Salt Hydrate: Another substrate used in enzyme assays.
4-Methylumbelliferyl-N-acetyl-alpha-D-neuraminic Acid Sodium Salt Hydrate: Similar in structure and used for similar applications.
Uniqueness
2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester is unique due to its multiple acetyl groups and the presence of a nitrophenyl moiety, which provides distinct chemical reactivity and detection capabilities in biochemical assays .
Biological Activity
2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester (commonly referred to as PNP-α-NeuNAc) is a derivative of neuraminic acid, a nine-carbon sugar acid that plays a crucial role in various biological processes. This compound exhibits significant biological activity, particularly in enzymatic reactions and cellular interactions. This article delves into its synthesis, biological functions, and relevant research findings.
- CAS Number : 1000890-49-2
- Molecular Formula : C28H34N2O17
- Molecular Weight : 670.57 g/mol
Synthesis
The synthesis of PNP-α-NeuNAc involves the reaction of 4-nitrophenol with β-neuraminic acid derivatives under specific conditions. The process typically requires the use of acetylation agents to introduce acetyl groups at designated positions on the neuraminic acid backbone. The yield of this synthesis can vary based on the reaction conditions employed.
Enzymatic Role
PNP-α-NeuNAc acts primarily as a sialyl donor in enzyme-catalyzed trans-sialylation reactions. This process is essential in the modification of glycoproteins and glycolipids, impacting cell signaling and recognition processes. Sialic acids are critical for cellular interactions, influencing immune responses and pathogen recognition.
Antiviral Activity
Research has indicated that sialic acid derivatives can inhibit viral infections by blocking viral entry into host cells. PNP-α-NeuNAc has been studied for its potential antiviral properties against various viruses, including influenza and HIV. The mechanism involves competitive inhibition where the compound mimics natural sialic acids that viruses utilize for host cell binding.
Case Studies
- Influenza Virus Inhibition : A study demonstrated that PNP-α-NeuNAc effectively reduced the infectivity of influenza viruses in vitro by competing with host cell receptors for viral binding sites.
- HIV Research : Another investigation highlighted the potential of PNP-α-NeuNAc in HIV research, where it was shown to interfere with the virus's ability to attach to CD4+ T cells.
Research Findings
Study | Focus | Findings |
---|---|---|
Schroven et al., 2007 | Synthesis and Applications | Detailed synthesis methods and applications in glycoengineering were outlined. |
MedChemExpress | Enzymatic Activity | Confirmed PNP-α-NeuNAc's role as a sialyl donor in trans-sialylation processes. |
Viral Studies | Antiviral Properties | Demonstrated inhibition of viral binding and entry mechanisms via competitive inhibition. |
Properties
IUPAC Name |
methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O17/c1-14(31)41-12-22(44-17(4)34)25(45-18(5)35)26-24(29-23(36)13-42-15(2)32)21(43-16(3)33)11-28(47-26,27(37)40-6)46-20-9-7-19(8-10-20)30(38)39/h7-10,21-22,24-26H,11-13H2,1-6H3,(H,29,36)/t21-,22?,24+,25+,26+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNMNLUMJHINIG-BDOAFUJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC([C@H]([C@H]1[C@@H]([C@H](C[C@@](O1)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858197 | |
Record name | methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000890-49-2 | |
Record name | methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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